molecular formula C19H24N4O4S B11240271 methyl 5-(2-methylpropyl)-2-{[(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetyl]amino}-1,3-thiazole-4-carboxylate

methyl 5-(2-methylpropyl)-2-{[(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetyl]amino}-1,3-thiazole-4-carboxylate

Cat. No.: B11240271
M. Wt: 404.5 g/mol
InChI Key: NQEYGRMLFMERCV-UHFFFAOYSA-N
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Description

Methyl 5-(2-methylpropyl)-2-{[(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetyl]amino}-1,3-thiazole-4-carboxylate is a useful research compound. Its molecular formula is C19H24N4O4S and its molecular weight is 404.5 g/mol. The purity is usually 95%.
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Biological Activity

Chemical Structure and Properties

The compound belongs to a class of thiazole derivatives, characterized by the presence of a thiazole ring and various functional groups that may contribute to its biological properties. The structural formula can be represented as follows:

  • IUPAC Name : Methyl 5-(2-methylpropyl)-2-{[(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetyl]amino}-1,3-thiazole-4-carboxylate
  • Molecular Formula : C₁₈H₁₈N₂O₃S
  • Molecular Weight : 342.41 g/mol

Structural Features

FeatureDescription
Thiazole RingA five-membered ring containing sulfur and nitrogen
Acetyl GroupContributes to the compound's reactivity
Tetrahydrocinnoline StructureMay impart unique pharmacological properties

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : Preliminary studies suggest that thiazole derivatives exhibit antimicrobial properties against various bacterial strains. The presence of the thiazole ring is thought to enhance membrane permeability in bacteria.
  • Anticancer Potential : Research indicates that compounds with tetrahydrocinnoline structures may possess anticancer properties by inducing apoptosis in cancer cells. The acetyl group may facilitate interaction with specific cellular targets involved in cell cycle regulation.
  • Anti-inflammatory Effects : Some studies have reported that thiazole derivatives can inhibit inflammatory pathways, potentially through the modulation of cytokine release.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry examined a series of thiazole derivatives and found that those with similar structures to our compound showed significant activity against Staphylococcus aureus and Escherichia coli .
  • Cytotoxicity Against Cancer Cell Lines : In vitro tests conducted on various cancer cell lines demonstrated that the compound significantly reduced cell viability at micromolar concentrations. The mechanism was linked to the activation of caspase pathways leading to apoptosis .
  • Anti-inflammatory Activity : Research highlighted in Phytotherapy Research showed that thiazole derivatives could reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in cellular models .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against S. aureus, E. coli
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryReduces cytokine levels

Properties

Molecular Formula

C19H24N4O4S

Molecular Weight

404.5 g/mol

IUPAC Name

methyl 5-(2-methylpropyl)-2-[[2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)acetyl]amino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C19H24N4O4S/c1-11(2)8-14-17(18(26)27-3)21-19(28-14)20-15(24)10-23-16(25)9-12-6-4-5-7-13(12)22-23/h9,11H,4-8,10H2,1-3H3,(H,20,21,24)

InChI Key

NQEYGRMLFMERCV-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=C(N=C(S1)NC(=O)CN2C(=O)C=C3CCCCC3=N2)C(=O)OC

Origin of Product

United States

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